Product packaging for Molybdenum boride(Cat. No.:CAS No. 12006-98-3)

Molybdenum boride

Cat. No.: B077244
CAS No.: 12006-98-3
M. Wt: 106.8 g/mol
InChI Key: LGLOITKZTDVGOE-UHFFFAOYSA-N
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Description

Molybdenum boride (MoB) is an advanced inorganic compound classified as a transition metal boride, recognized for its exceptional hardness, high melting point, and remarkable chemical stability. This material is of significant interest in fundamental and applied research, particularly in the fields of materials science and heterogeneous catalysis. Its primary research value lies in its potential as a robust, non-precious metal catalyst for demanding reactions such as hydrodesulfurization (HDS) in petroleum refining and hydrogen evolution reaction (HER) in electrocatalytic water splitting. The mechanism of action is attributed to the unique electronic structure created by the boron atoms, which modulates the d-band electronic states of molybdenum, enhancing its ability to adsorb and activate reactant molecules. Furthermore, this compound is extensively investigated for the development of ultra-high-temperature ceramics (UHTCs) and wear-resistant coatings, where its intrinsic hardness and thermal stability protect substrates from extreme environments. In the realm of electrochemistry, its high electrical conductivity and corrosion resistance make it a promising electrode material. This product is provided for laboratory research purposes to facilitate the study of these properties and mechanisms. It is supplied as a high-purity, fine powder to ensure consistency and reproducibility in experimental workflows. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BMo B077244 Molybdenum boride CAS No. 12006-98-3

Properties

IUPAC Name

boranylidynemolybdenum
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InChI

InChI=1S/B.Mo
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLOITKZTDVGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B#[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BMo
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grey powder; Insoluble in water; [MSDSonline]
Record name Molybdenum boride
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CAS No.

12006-98-3, 12626-91-4
Record name Molybdenum boride (MoB)
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Record name Molybdenum boride (MoB)
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Synthesis and Fabrication Methodologies of Molybdenum Boride Compounds

High-Temperature and High-Pressure Synthesis Routes

High-temperature and high-pressure methods are foundational for the bulk synthesis of molybdenum boride powders and coatings. These routes utilize thermal energy and mechanical pressure to drive the chemical reactions between molybdenum and boron precursors.

Solid-state reactions are a common and straightforward method for producing molybdenum borides by heating a mixture of precursor powders. A notable example is the synthesis of Molybdenum Aluminum Boride (MoAlB), a ternary boride, through a solid-state pressureless sintering method. nih.govacs.org In this process, elemental powders of molybdenum, aluminum, and boron are intimately mixed, compacted, and heated to high temperatures to facilitate diffusion and reaction.

The process for synthesizing MoAlB involves several key steps. nih.govacs.org Initially, high-purity powders of molybdenum, aluminum, and boron are mixed in a specific molar ratio. nih.govacs.org This mixture is then subjected to ball-milling to ensure homogeneity. nih.govacs.org Following milling, the powder is mechanically pressed to form a dense compact, or disc. nih.govacs.org Finally, this disc is thermally treated in a controlled atmosphere at a high temperature, allowing the solid-state reaction to occur and form the desired boride phase. nih.govacs.org

Table 1: Parameters for Solid-State Synthesis of Molybdenum Aluminum Boride (MoAlB)

Parameter Value
Reactant Molar Ratio (Mo:Al:B) 2:1.5:2
Milling Time 2 hours
Compaction Pressure 400 MPa
Thermal Treatment Temperature 1500 °C
Heating Rate 10 °C/min

This table outlines the specific experimental parameters for the synthesis of MoAlB via a solid-state pressureless sintering method. nih.govacs.org

Boriding is a thermochemical surface hardening process where boron atoms are diffused into the surface of a material to form hard boride layers.

Pack Cementation is a versatile technique used to create protective coatings on materials. In the context of molybdenum borides, a silicon pack cementation process has been investigated to enhance their oxidation resistance. researchgate.net This involves heating the this compound component in a powder mixture containing a source of silicon (the "pack"), an activator, and an inert filler. At high temperatures, the activator generates a gaseous silicon compound that transports silicon to the substrate surface, where it reacts to form a silicide layer. A study demonstrated that performing silicon pack cementation on molybdenum borides at 1100 °C for 5 hours resulted in the formation of a dense borosilicate layer on the surface. researchgate.net

Hexagonal Boron Nitride (h-BN) Boriding presents a novel method for the synthesis of this compound powders. This process utilizes h-BN as the boron source to boride molybdenum powder at high temperatures. Research has shown that this method can yield single-phase Mo₂B and MoB. researchgate.net The process is effective in both argon atmospheres and vacuum conditions when conducted at a temperature of 1723 K. researchgate.net

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a method that utilizes the heat generated by an exothermic reaction to sustain the synthesis process. researchgate.net Once initiated by a local heat source, a combustion wave propagates through the reactants, converting them into the final product. researchgate.net This technique is characterized by high temperatures, rapid reaction rates, and high-purity products. Volume Combustion Synthesis (VCS) is a related method where the entire volume of the reactants is heated uniformly until the reaction ignites simultaneously throughout the material.

The synthesis of various this compound phases, including Mo₂B, MoB, MoB₂, Mo₂B₅, and MoB₄, has been explored using SHS. researchgate.net One approach involves using elemental molybdenum and boron powders. However, a self-sustaining reaction was only achieved for the synthesis of nearly single-phase MoB with a Mo:B ratio of 1:1. researchgate.net

To synthesize other boride phases, a thermite-like approach involving the displacement reaction of molybdenum trioxide (MoO₃) with boron was employed. researchgate.net The addition of MoO₃ to the reactant mixture of Mo and B increases the exothermicity of the reaction, providing more heat to sustain the combustion wave. researchgate.net This modified SHS process successfully produced Mo₂B, MoB₂, and Mo₂B₅ as the dominant phases in the final products. researchgate.net However, the synthesis of MoB₄ proved difficult, with Mo₂B₅ being the primary phase formed. researchgate.net

Table 2: Outcomes of SHS for Different this compound Phases

Target Phase Reactant Type Result
MoB Elemental (Mo + B) Successful formation of nearly single-phase MoB
Mo₂B Displacement (MoO₃ + Mo + B) Successful formation with Mo₂B as the dominant phase
MoB₂ Displacement (MoO₃ + Mo + B) Successful formation with MoB₂ as the dominant phase
Mo₂B₅ Displacement (MoO₃ + Mo + B) Successful formation with Mo₂B₅ as the dominant phase

This table summarizes the results of synthesizing different this compound phases using the Self-Propagating High-Temperature Synthesis (SHS) method with different reactant systems. researchgate.net

While the thermobaric method is a known synthesis route for some materials, the Arc Discharge Method has been specifically documented for the production of molybdenum borides. ioffe.ru This technique utilizes the high temperature of an electric arc plasma to synthesize the compounds.

In a typical atmospheric AC arc discharge process, a mixture of micrometer-sized molybdenum and amorphous boron powders is placed in a graphite (B72142) crucible. ioffe.ru An AC arc is initiated, heating the crucible and its contents to temperatures sufficient for the synthesis of molybdenum borides, around 1517°C. ioffe.ru This method has been successfully used to produce crystalline phases of Mo₂B, MoB, MoB₂, and Mo₂B₅ by varying the atomic ratio of molybdenum to boron. ioffe.ruioffe.ru The resulting particles exhibit a wide size distribution, from 10 µm to 100 µm, and can form larger agglomerates. ioffe.ruioffe.ru A DC arc discharge has also been utilized for this compound synthesis. researchgate.net

Table 3: Parameters for AC Arc Discharge Synthesis of Molybdenum Borides

Parameter Value
Current 300 ± 5 A
Arc Voltage 36 - 37 V
Synthesis Temperature ~1517 °C
Arc Duration 50 s
Precursor Powders Molybdenum and amorphous Boron
Resulting Phases Mo₂B, MoB, MoB₂, Mo₂B₅

This table presents the key experimental parameters for synthesizing various this compound phases using an atmospheric AC arc discharge method. ioffe.ru

Vapor Deposition Techniques

Vapor deposition techniques are primarily used to create thin films and coatings of this compound on various substrates. These methods involve the deposition of material atom by atom or molecule by molecule onto a solid surface.

Physical Vapor Deposition (PVD) is a vacuum deposition method that involves the vaporization of a solid material, which then condenses on a substrate to form a thin film. nih.gov PVD is commonly used to apply this compound coatings, valued for their hardness, wear resistance, and corrosion resistance. samaterials.com

The process is carried out in a vacuum chamber where a solid source of the coating material, known as a target, is transformed into a vapor. This can be achieved through methods like sputtering, where the target is bombarded with energetic ions, or evaporation, where the material is heated until it vaporizes. The vaporized material then travels through the vacuum and deposits onto the substrate. Magnetron sputtering of MoB targets has been used to obtain molybdenum-boron coatings. researchgate.net

Table 4: Overview of PVD for this compound Coatings

PVD Technique Description Application for this compound
Sputtering A target (e.g., MoB) is bombarded with high-energy ions, ejecting atoms that deposit on the substrate. Used to create hard, wear-resistant M-B-(N) coatings. researchgate.net

This table provides a general overview of Physical Vapor Deposition (PVD) techniques used for the fabrication of this compound coatings.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process utilized for producing high-quality, solid materials, often in the form of thin films. wikipedia.org In a typical CVD process, a substrate is exposed to volatile precursor gases which then react and/or decompose on the substrate's surface to form the desired deposit. wikipedia.orgyoutube.com This method is widely employed in the semiconductor industry and for creating various material forms, including monocrystalline, polycrystalline, and amorphous structures. wikipedia.org

In the synthesis of this compound, CVD offers precise control over the thickness, crystal orientation, and phase structure of the resulting films. researchgate.net Researchers have successfully prepared ultrathin hexagonal Mo₃B films on molybdenum foils using CVD. rsc.org This was achieved by using a mixture of boron and boron oxide powders as the boron source, with hydrogen gas serving as both a carrier and a reducing agent. rsc.org The ability to tailor CVD parameters allows for the optimization of the material's structure for specific applications. acs.org While CVD is a versatile technique for various inorganic materials, its application in producing this compound thin films highlights its capacity for creating materials with specific and controlled properties. youtube.comrsc.org

Solution-Based and Molten Salt-Assisted Synthesis

Solution-based and molten salt-assisted methods offer versatile routes to synthesize this compound compounds, often yielding nanomaterials with controlled size and morphology. acs.orgnih.gov Molten salt synthesis is considered a modified solid-state reaction where the molten salt acts as a solvent, facilitating the rapid diffusion and transfer of reactant species. acs.org This technique is noted for being environmentally friendly, cost-effective, and capable of large-scale production. acs.org

A notable application of this method is the single-step synthesis of nanocrystalline molybdenum diboride (MoB₂) powder. nih.gov In this process, precursors like molybdenum pentachloride (MoCl₅) and amorphous boron powder are mixed with a eutectic salt mixture, such as NaCl-KCl, and heated under an inert atmosphere. acs.orgnih.gov The molten salt dissolves the solid reactants, enabling the reaction to proceed at relatively lower temperatures compared to traditional solid-state methods. acs.org After the reaction, the salt is easily removed by washing with deionized water. acs.orgnih.gov This approach has been shown to produce MoB₂ nanoparticles in the range of 50-100 nm. nih.gov

The molten salt method is not limited to binary compounds; it has also been employed to synthesize more complex structures like molybdenum-ruthenium boride (Mo–Ru–B) electrocatalysts. researchgate.netscispace.com Furthermore, molten salt etching has emerged as a technique for the deintercalation of aluminum from Molybdenum Aluminum Boride (MoAlB) to produce two-dimensional (2D) MoB nanosheets, also known as MBenes.

Synthesis MethodPrecursorsSalt MediumTemperatureProductReference
Molten Salt SynthesisMoCl₅, Boron powderNaCl-KCl850 °CMoB₂ nanoparticles acs.orgnih.govnih.gov
Molten Salt EtchingMoAlB powderZnCl₂700 °C2D MoB nanosheets
Molten Salt SynthesisMolybdenum & Ruthenium sourcesNot specifiedNot specifiedMo–Ru–B researchgate.net

Mechanochemical Synthesis and Alloying

Mechanochemical synthesis is a technique that utilizes the energy from mechanical action, typically high-energy ball milling, to induce chemical reactions and structural changes in materials. synsint.com This method can accelerate reaction kinetics and promote the formation of desired phases at lower temperatures and in shorter times compared to conventional thermal methods. synsint.comsynsint.com

In the context of this compound synthesis, mechanochemical approaches have been explored to produce various phases. The process involves milling precursor powders, where the intense mechanical forces from collisions between the milling balls and the powder lead to repeated fracturing and cold welding of particles. This action creates intimate mixing at the atomic level and provides the activation energy for the chemical reaction to occur. For instance, mechanochemical methods have been used to synthesize this compound phases where the reaction between molybdenum and boron precursors is initiated and completed within the milling vial. researchgate.net The products are often nanocrystalline due to the nature of the process. After milling, byproducts can be removed by leaching, for example with an acid solution, to yield the pure this compound product. synsint.com This technique is considered a viable route for the room-temperature synthesis of refractory borides. researchgate.net

Electrochemical and Hydrothermal Synthesis

Electrochemical and hydrothermal methods represent alternative routes for the synthesis of molybdenum-based compounds, offering distinct advantages in controlling the final product's characteristics.

Electrochemical synthesis is particularly suited for producing highly dispersed powders of molybdenum borides. researchgate.net This high-temperature method involves the electrolysis of molten salt mixtures containing molybdenum and boron precursors. researchgate.net For example, molybdenum borides can be synthesized from molten NaCl-Na₃AlF₆-Na₂MoO₄-B₂O₃ mixtures. researchgate.net By controlling parameters such as the melt composition and electrolysis conditions (e.g., potentiostatic electrolysis), it is possible to produce specific boride phases, including those with a high boron content (MB₄) or lower boron content (Mo₂B, MoB). researchgate.net The synthesized boride powders are then recovered from the solidified electrolyte by mechanical separation and subsequent leaching. researchgate.net

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. This method is widely used for preparing various nanomaterials. acs.orgrsc.orgsemanticscholar.org While direct hydrothermal synthesis of this compound is less commonly reported, the technique has been successfully applied to produce related molybdenum compounds like MoO₂/MoS₂ nanocomposites. acs.org A fluorine-free hydrothermal-assisted alkane solution etching method has been developed to prepare 2D MoB MBene from its MoAlB precursor, showcasing a green and promising strategy for MBene fabrication. researchgate.net This approach highlights the adaptability of hydrothermal techniques in the synthesis of advanced molybdenum-based materials. researchgate.netrsc.org

Advanced Synthesis for Two-Dimensional Molybdenum Borides (MBenes)

The synthesis of two-dimensional (2D) transition metal borides, known as MBenes, has garnered significant attention due to their unique properties. irins.org These materials are typically produced from layered ternary precursors, such as MAB phases (where M is an early transition metal, A is an A-group element, and B is boron), through selective etching processes. acs.orgnih.gov

A primary route to obtaining MBenes, particularly 2D this compound (MoB), is the chemical exfoliation of molybdenum aluminum boride (MoAlB). acs.orgnih.gov This top-down approach involves selectively removing the aluminum layers from the parent MAB phase, causing the layers of this compound to separate. vr.se

The choice of etchant is critical and significantly influences the success of the exfoliation and the quality of the resulting MBene. acs.orgnih.gov Common etching solutions include alkaline solutions like sodium hydroxide (B78521) (NaOH) and acidic fluoride-containing solutions such as a mixture of lithium fluoride (B91410) and hydrochloric acid (LiF-HCl). acs.orgnih.gov

NaOH Etching : The MoAlB powder can be treated with a NaOH solution, sometimes under hydrothermal conditions (e.g., at 160 °C in an autoclave) or at room temperature. acs.orgnih.gov This process selectively etches the aluminum atoms, leading to the formation of 2D MoB nanostructures. acs.org

LiF-HCl Etching : An alternative method involves etching MoAlB powder with an aqueous solution of LiF in HCl. acs.orgnih.gov This fluoride-based etchant has been found to be effective in removing the aluminum interlayer from the MAB phase. acs.org

Following the etching process, the product is typically washed repeatedly with deionized water to remove residual chemicals and byproducts until a neutral pH is achieved. acs.orgnih.gov The resulting material consists of exfoliated 2D MoB sheets. acs.org A mild HCl/H₂O₂ solution has also been used as an etching protocol to synthesize Mo-MBene from MoAlB. bohrium.com

PrecursorEtching AgentConditionsProductReference
MoAlB25 wt % NaOHHydrothermal, 160 °C, 24 h2D MoB MBene acs.orgnih.gov
MoAlB1 g LiF in 6 M HClRoom temperature, 24 h2D MoB MBene acs.orgnih.gov
MoAlBHCl/H₂O₂Not specifiedMo-MBene bohrium.com

Deintercalation is the core process in the top-down synthesis of MBenes from their layered precursors. researchgate.netpsu.edu It involves the selective removal of the 'A' element layers (in this case, aluminum) from the MAB phase structure. This removal disrupts the bonding between the M-B layers, allowing them to be isolated as 2D sheets. sciopen.com

The topochemical deintercalation of aluminum from MoAlB single crystals using a room-temperature reaction with NaOH has been shown to occur in a stepwise fashion. psu.edu This process does not immediately yield perfect 2D MoB monolayers but instead produces several metastable Mo-Al-B intergrowth phases. psu.edu High-resolution microscopy has revealed that as aluminum is deintercalated, stacking faults form within the MoAlB structure. psu.edu Within these regions of high stacking fault density, previously unreported phases such as Mo₂AlB₂, Mo₃Al₂B₃, and Mo₄Al₃B₄ have been identified. researchgate.netpsu.edu

One of these deintercalation products, Mo₂AlB₂, is considered a likely precursor that could lead to a high-yield synthesis of 2D MoB. researchgate.netpsu.edu Indeed, it has been demonstrated that MoB MBene can be prepared by subsequently etching the as-synthesized Mo₂AlB₂ precursor in a LiF–HCl solution. These findings suggest that carefully controlled deintercalation can be a strategic pathway to engineer not only the final 2D MBene but also novel intermediate layered compounds. researchgate.netpsu.edu

Crystallography and Phase Equilibria in Molybdenum Boride Systems

Crystallographic Structures of Molybdenum Boride Phases

The crystal structures of this compound phases are diverse, ranging from simple stoichiometric compounds to more complex non-stoichiometric formulations. These structures are defined by their unique crystal systems and space group symmetries.

The molybdenum-boron system contains several well-established stoichiometric phases.

Mo2B : Historically, Mo2B was thought to have an Al2Cu-type structure with the I4/mcm space group. aip.orgaip.org However, first-principles calculations have shown this structure to be dynamically unstable at ambient pressure. aip.orgaip.orgresearchgate.net A more energetically favorable phase with a tetragonal I4/m structure has been predicted. aip.orgaip.orgresearchgate.net In this stable structure, each boron atom is coordinated with eight molybdenum atoms, and each molybdenum atom is surrounded by four boron atoms and three other molybdenum atoms. aip.org

α-MoB and β-MoB : The α-MoB phase possesses a tetragonal crystal structure. hardmaterials.dematerialsproject.org

α-MoB2 and β-MoB2 : Molybdenum diboride exists in two primary allotropic forms, α-MoB2 and β-MoB2. researchgate.net α-MoB2 has a hexagonal crystal system (P6/mmm space group) and is characterized by a layered structure with alternating planar sheets of molybdenum and boron atoms arranged in an AHAHAH stacking sequence. researchgate.netresearchgate.netresearchgate.netresearchgate.net The molybdenum atoms form a 3D metallic framework, while the boron atoms are covalently bonded in a 2D graphene-like structure. researchgate.net β-MoB2 crystallizes in the rhombohedral system (R-3m space group) with a more complex stacking sequence of AHA K′ BHB K′ CHC K′ A. researchgate.netresearchgate.netresearchgate.net

Mo2B4 : The Mo2B4 phase has been synthesized through arc melting. escholarship.org

Mo2B5 : A hexagonal structure with the P63/mmc space group has been predicted for Mo2B5. acs.org This structure is energetically more stable than previously proposed rhombohedral structures. acs.org

MoB3 : A rhombohedral R-3m structure has been theoretically predicted for the yet-to-be-synthesized MoB3. acs.org

MoB4 : A novel hexagonal P63/mmc structure has been proposed for MoB4, which is energetically more favorable than the previously suggested WB4-type structure. acs.org

MoB5 : Theoretical studies suggest that MoB5 is the most boron-rich stable phase. uspex-team.org It is predicted to have a structure with Pmmn space group symmetry. uspex-team.org The structure consists of alternating layers of molybdenum and boron atoms, with some molybdenum atoms being replaced by triangular boron units. skoltech.ru

In addition to stoichiometric phases, the molybdenum-boron system also features non-stoichiometric compounds. A notable example is Mo0.757B3, which has been synthesized under high-pressure and high-temperature conditions. researchgate.netresearchgate.net This phase exhibits a hexagonal P63/mmc symmetry with partial occupancy of molybdenum sites. researchgate.net This partial occupancy leads to a short-range ordering of cation vacancies. researchgate.net

The various this compound phases can be categorized by their crystal systems and space group symmetries. This crystallographic data is essential for understanding their structure-property relationships.

PhaseCrystal SystemSpace GroupReference
α-MoBTetragonalI41/amd hardmaterials.deuspex-team.org
β-MoBOrthorhombicCmcm arxiv.org
Mo2BTetragonalI4/m aip.org
α-MoB2HexagonalP6/mmm researchgate.netresearchgate.netresearchgate.netresearchgate.netmaterialsproject.org
β-MoB2RhombohedralR-3m researchgate.netresearchgate.netresearchgate.netresearchgate.net
Mo2B4RhombohedralR-3m arxiv.org
Mo2B5HexagonalP63/mmc acs.orgarxiv.org
MoB3RhombohedralR-3m acs.org
MoB4HexagonalP63/mmc acs.orguspex-team.org
MoB5OrthorhombicPmmn uspex-team.orgarxiv.org
Mo0.757B3HexagonalP63/mmc researchgate.net

Molybdenum-Boron Binary Phase Diagram Investigations

The molybdenum-boron binary phase diagram has been the subject of numerous investigations, leading to several proposed versions over the years. dtic.milmdpi.com These diagrams outline the stable phases of the Mo-B system at different temperatures and compositions. While there is general agreement on the existence of several key phases, such as Mo2B, MoB, and MoB2, inconsistencies and debates remain, particularly in the high-boron region of the diagram. acs.orgaip.org The stability of phases like Mo2B5 and MoB4 has been a topic of discussion, with some studies suggesting they may be metastable. acs.orgaip.org Computational studies using techniques like evolutionary crystal structure prediction have been employed to clarify the ground state structures and thermodynamic stability of various molybdenum borides, helping to refine the phase diagram. acs.orguspex-team.org

Ternary Molybdenum-Boron System Phase Equilibria (e.g., B-Mo-Ni, Mo-Fe-B, Mo-Nb-B, Mo-V-B)

The introduction of a third element into the Mo-B system leads to the formation of ternary phases and complex phase equilibria.

Mo-Fe-B : In the Mo-Fe-B system, the formation of ternary borides such as Mo2FeB2 is observed. researchgate.netresearchgate.net Isothermal sections of the phase diagram have been constructed to understand the phase relationships between the binary and ternary compounds. researchgate.net

Mo-Nb-B and Mo-V-B : Studies on ternary solid solutions involving niobium and vanadium have shown that these elements can be incorporated into the crystal structures of molybdenum borides. escholarship.org The formation of MoB2, Mo2B4, and Mo1-xB3 phases has been observed at different metal-to-boron ratios compared to the binary system, and experimental determinations of the solubility limits of niobium and vanadium have been made. escholarship.org

Structural Stability and Phase Transitions under Extreme Conditions (e.g., High Pressure)

The structural stability of molybdenum borides under extreme conditions, such as high pressure, is an area of active research. High-pressure studies can lead to the discovery of new phases and provide insights into the mechanical properties of these materials. For instance, it has been predicted that MoB2 undergoes a phase transition from its low-pressure rhombohedral phase to a tetragonal α-ThSi2-type structure at a pressure of approximately 68 GPa. aip.org This high-pressure phase is predicted to be quenchable to ambient pressure. aip.org Such pressure-induced phase transitions can significantly alter the material's properties, including its hardness and electronic structure. aip.orgaps.org

Advanced Characterization Techniques in Molybdenum Boride Research

Structural and Morphological Characterization

X-ray Diffraction (XRD) and Synchrotron X-ray Diffraction

X-ray diffraction (XRD) is a primary technique for determining the crystal structure and phase composition of molybdenum boride compounds. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, researchers can identify the specific phases present (e.g., MoB, Mo₂B, MoB₂) and determine their lattice parameters. acs.orgresearchgate.netscienceopen.com For instance, the diffraction peaks in an XRD pattern correspond to specific crystallographic planes, allowing for phase identification by comparison with reference data from databases like the JCPDS (Joint Committee on Powder Diffraction Standards). acs.orgscienceopen.com

Studies have utilized XRD to confirm the synthesis of various this compound phases. For example, the successful synthesis of orthorhombic MoB has been verified by matching the experimental XRD pattern with the JCPDS reference card number 00-006-0644, which shows characteristic peaks at specific 2θ angles corresponding to different crystal planes. acs.orgscienceopen.com The technique is also sensitive to changes in the material's composition; for example, XRD patterns can distinguish between different this compound phases formed under varying synthesis conditions, such as different boron to molybdenum ratios. researchgate.net

Synchrotron X-ray diffraction offers enhanced capabilities over conventional XRD due to the high brilliance and collimation of synchrotron radiation. This allows for high-resolution studies and the investigation of materials under non-ambient conditions, such as high pressure. aip.orgresearchgate.net A study on molybdenum diboride (MoB₂) under high pressure used synchrotron angle-dispersive X-ray diffraction (ADXRD) to investigate its equation of state up to 24.1 GPa. aip.orgresearchgate.net The Rietveld refinement of the diffraction data confirmed that the rhombohedral structure of MoB₂ remained stable up to this pressure. aip.orgresearchgate.net Such studies provide crucial data on the material's compressibility and structural stability under extreme conditions. aip.orgresearchgate.net Furthermore, synchrotron-based techniques have been instrumental in resolving long-standing uncertainties about the structure of boron-rich molybdenum borides. acs.org High-quality single-crystal X-ray diffraction analysis has revealed the P6₃/mmc symmetry in Mo₀.₇₅₇B₃. acs.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques for visualizing the morphology and structure of this compound at the nanoscale.

SEM provides detailed information about the surface topography of materials. kfupm.edu.sa It has been used to characterize the morphology of various this compound structures, from ultrathin films to nanoparticles. researchgate.netnih.gov For example, SEM images have shown that ultrathin Mo₃B films grown on molybdenum foil have a slightly rough surface compared to the annealed foil. researchgate.net In the case of MoB₂ nanoparticles synthesized via a molten salt route, SEM micrographs revealed an agglomerated morphology, with particle sizes in the range of 50–100 nm. nih.gov The amount of boron used during synthesis was observed to significantly influence the morphology of the resulting nanoparticles. nih.gov

TEM offers higher resolution than SEM, allowing for the visualization of internal structures, crystal defects, and even atomic planes. mdpi.comoaepublish.com High-resolution TEM (HRTEM) has been employed to examine the crystal structure of ultrathin Mo₃B films, revealing lattice spacings that correspond to specific crystal planes of hexagonal Mo₃B. nuaa.edu.cn Selected area electron diffraction (SAED), a technique often coupled with TEM, provides crystallographic information from localized regions of the sample. In the case of Mo₃B films, the SAED pattern confirmed their hexagonal crystal structure. nuaa.edu.cn For MoB₂ nanoparticles, TEM analysis showed a spherical-like morphology, and HRTEM images revealed atomic planes and grain boundaries within the nanostructure. nih.gov

The following table summarizes the morphological findings for different this compound materials as characterized by SEM and TEM:

This compound PhaseSynthesis MethodCharacterization TechniqueObserved MorphologyKey Findings
Mo₃BChemical Vapor DepositionSEMUltrathin film on Mo foilSlightly rough surface. researchgate.net
Mo₃BChemical Vapor DepositionTEM/HRTEM/SAEDUltrathin filmHexagonal crystal structure confirmed by SAED; lattice spacings of 2.23 and 2.58 Å corresponding to (100) and (110) planes observed in HRTEM. nuaa.edu.cn
MoB₂Molten Salt RouteSEMNanoparticlesAgglomerated morphology with particle sizes of 50–100 nm; morphology influenced by boron content. nih.gov
MoB₂Molten Salt RouteTEM/HRTEMNanoparticlesSpherical-like morphology; HRTEM revealed atomic planes and grain boundaries. nih.gov
MoBSolid-state reactionElectron MicroscopyNanowires-
MoB₂Solid-state reactionElectron MicroscopyNanospheres-

Electron Backscatter Diffraction (EBSD)

Electron Backscatter Diffraction (EBSD) is a technique performed in an SEM that provides crystallographic information about a material's surface. strath.ac.ukebsd.com It can be used to identify crystal orientations, phases, and grain boundaries with high spatial resolution. strath.ac.uk When an electron beam interacts with a tilted crystalline sample, the diffracted electrons form a pattern on a fluorescent screen. ebsd.com This pattern, known as a Kikuchi pattern, is characteristic of the crystal structure and orientation at the point of interaction. ebsd.comresearchgate.net

While specific detailed research findings on the application of EBSD to this compound are not prevalent in the provided context, the technique is a powerful tool for microstructural characterization. strath.ac.ukbuehler.com It is particularly useful for creating orientation maps, which can reveal the texture and grain structure of polycrystalline this compound materials. This information is critical for understanding the mechanical properties of these hard materials. acs.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional map of a surface's topography. youtube.com It is particularly well-suited for characterizing the surface of thin films and nanomaterials. An AFM was used to characterize a 6.48 nm thick ultrathin Mo₃B film that was transferred to a SiO₂/Si substrate. nuaa.edu.cn The AFM image confirmed the ultrathin nature of the film. nuaa.edu.cn AFM is sensitive enough to discern changes in surface forces of monolayer films, making it a valuable tool for studying the surface properties of this compound coatings and films at the nanoscale. aps.org

Surface and Compositional Analysis

Understanding the elemental composition and chemical states at the surface of this compound is crucial, as the surface plays a key role in applications like catalysis and coatings.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. brighton-science.com XPS works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1 to 10 nanometers of the surface. brighton-science.com

XPS has been instrumental in confirming the formation of this compound and analyzing its surface chemistry. For instance, in the study of nanocrystalline this compound nanowires (MoB) and nanospheres (MoB₂), XPS was used alongside XRD and electron microscopy for structural and morphological characterization. researchgate.net For MoB₂ nanoparticles, deconvoluted XPS spectra for Mo 3d and B 1s were analyzed. nih.gov The analysis confirmed the presence of Mo-B bonds and also identified the presence of molybdenum oxides on the surface. nih.gov The absence of any boron oxide phase suggested that the boron on the surface was not oxidized. nih.gov

In another study involving the synthesis of 2D this compound (MBene) from molybdenum aluminum boride (MoAlB), XPS was employed to confirm the successful removal of aluminum and the formation of MoB MBene. acs.org The analysis of the Mo 3d, B 1s, and Al 2p spectra before and after the etching process provided clear evidence of the compositional changes. nih.gov

The following table presents a summary of XPS data for a MoB₂ nanoparticle sample, showing the different chemical species identified and their atomic percentages. nih.gov

Element Core LevelSpeciesPeak Position (eV)Atomic %
Mo 3d 75.4
Mo⁰ (in MoB₂)226.78; 231.2832.42
Mo³⁺ (in Mo-oxide)228.08; 233.4828.93
Mo⁴⁺ (in Mo-oxide)230.1819.41
Mo⁶⁺ (in Mo-oxide)234.8819.25
B 1s 24.6
B⁰ (in MoB₂)187.557.27
B-B186.145.73

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area of solid and porous materials. lucideon.com The principle is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. libretexts.org By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated, from which the specific surface area, expressed in square meters per gram (m²/g), is calculated. lucideon.comqualicer.org

In the context of this compound research, BET analysis is indispensable, particularly when these materials are intended for applications where high surface area is advantageous, such as in catalysis. rsc.orgnrel.gov Molybdenum borides are investigated as catalysts for reactions like the hydrogen evolution reaction (HER), where a larger surface area provides more active sites for the reaction to occur, thereby enhancing catalytic efficiency. rsc.orgrsc.org The technique allows researchers to quantify how different synthesis methods or processing conditions affect the resulting surface area and porosity of this compound powders and films. lucideon.com For instance, nanocrystalline molybdenum diboride (MoB₂), synthesized via a solid-state metathesis reaction, is noted for its potential as an efficient HER catalyst where surface area is a key parameter. rsc.org

Table 1: Application of BET Analysis in Materials Research This table is for illustrative purposes to show how BET data is typically presented.

Material Type Synthesis Method Specific Surface Area (m²/g) Primary Application
Zinc Oxide (Commercial) Industrial Process 2.5 - 12 UV Protection
Zinc Oxide (Nanoparticle) Chemical Synthesis up to 54 Enhanced UV Protection
Isoreticular MOF (IRMOF) Solvothermal ~1700 Gas Storage, Catalysis

Data derived from illustrative examples in sources. libretexts.orgresearchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment, bonding, and structure of atomic nuclei in solid materials. For this compound, ¹¹B solid-state NMR is particularly insightful. The ¹¹B nucleus is sensitive to its coordination environment, allowing researchers to distinguish between different structural motifs and identify phases or impurities that may not be easily detectable by other methods like X-ray diffraction.

Research on two-dimensional (2D) this compound, also known as MBene, has utilized ¹¹B MAS (Magic Angle Spinning) NMR to investigate its structure and the effects of synthesis conditions. During the chemical exfoliation of precursor materials like molybdenum aluminum boride (MoAlB) to form 2D boridene, exposure to aqueous solutions is common. Solid-state NMR has been instrumental in identifying the resulting oxidation of boron atoms.

Specific findings from ¹¹B NMR studies on etched this compound materials reveal the formation of boron-oxygen bonds. The analysis of chemical shifts in the NMR spectra allows for the identification of different boron-containing species:

A resonance peak observed around 1.5 ppm is attributed to four-coordinate borate (B1201080) (BO₄) units.

Broader signals appearing at approximately 15.0 ppm correspond to three-coordinate trigonal planar borate (BO₃) units.

The presence of these oxidized species, confirmed by NMR, indicates that surface oxidation occurs during aqueous processing. This finding is crucial as it helps explain the material's stability and structural integrity, suggesting that a passivating layer of boron oxides forms, which can prevent further degradation of the underlying molybdenum and boron atoms.

Table 2: ¹¹B Solid-State NMR Chemical Shifts for Boron Species in this compound Materials

Boron Species Coordination Chemical Shift (ppm)
BO₄ Tetrahedral ~1.5

Data sourced from ¹¹B MAS NMR spectra of monolayer Mo₄⁄₃B₂₋ₓTz.

Thermal Analysis Methods

Differential Thermal Analysis (DTA) is a thermoanalytical technique used to study the thermal properties of materials. cam.ac.uk In a DTA experiment, the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. wikipedia.org This differential temperature is plotted against the furnace temperature, revealing thermal events such as phase transitions, melting, crystallization, and chemical reactions as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. wikipedia.orgnih.gov

DTA is a valuable tool in the study of this compound synthesis and stability. For example, it has been used to investigate the reaction sequence during the combustion synthesis of molybdenum borides from precursors like molybdenum trioxide (MoO₃), boron, and magnesium. The DTA curve for an unmilled mixture of these reactants shows a sequence of events: the reduction of MoO₃, followed by the reduction of boron trioxide (B₂O₃), and finally the exothermic formation of this compound.

When the reactants are subjected to high-energy ball milling prior to thermal analysis, the DTA curve changes significantly. The temperature of the exothermic reaction corresponding to the formation of this compound decreases, and the individual reaction steps merge into a simultaneous, more intense event. This demonstrates that mechanical activation through milling can lower the synthesis temperature and alter the reaction pathway. DTA, therefore, provides critical information for optimizing synthesis conditions to produce desired this compound phases. researchgate.net

Table 3: Illustrative DTA Events in Material Synthesis and Analysis This table provides general examples of thermal events detectable by DTA.

Thermal Event Peak Type Description
Melting Endothermic Transition from solid to liquid phase.
Crystallization Exothermic Transition from amorphous to crystalline solid.
Decomposition Endothermic/Exothermic Chemical breakdown of the material.
Oxidation Exothermic Reaction with an oxidizing agent, like air.

Information based on general principles of DTA. cam.ac.ukwikipedia.org

Mechanical Response Characterization

Nanoindentation is a premier technique for probing the mechanical properties of materials at the nanoscale, including hardness and elastic modulus. nih.gov The method involves pressing a hard indenter tip of a specific geometry (e.g., Berkovich) into the surface of a material with a controlled load. mdpi.com By continuously measuring the load and the penetration depth of the indenter during loading and unloading, a load-displacement curve is generated, from which hardness and elastic modulus can be calculated. nih.gov

Molybdenum borides are known for their high hardness, making them suitable for applications requiring wear-resistant materials. researchgate.net While extensive experimental nanoindentation data on pure, single-phase this compound is limited, theoretical calculations based on first principles provide valuable predictions of their mechanical properties. These calculations suggest that various this compound phases are intrinsically hard materials. The strong covalent bonding between molybdenum and boron atoms is the primary reason for their high bulk and shear moduli, which in turn contributes to their hardness.

First-principles calculations have been used to predict the Vickers hardness of several stable and hypothetical this compound compounds. These theoretical values provide a benchmark for experimental studies and material design.

Table 4: Calculated Mechanical Properties of Various this compound Phases

Compound Bulk Modulus (GPa) Shear Modulus (GPa) Young's Modulus (GPa) Vickers Hardness (GPa)
MoB₂ 247 219 501 22.0
Mo₂B₅ 258 215 496 23.3
MoB₄ 255 228 516 28.5

Data sourced from first-principles calculations.

Nanoindentation is particularly crucial for characterizing thin films and coatings, where conventional mechanical testing is not feasible. researchgate.net For this compound coatings, nanoindentation can assess their mechanical integrity and performance without delaminating them from the substrate. nih.gov

Computational and Theoretical Investigations of Molybdenum Boride

First-Principles Calculations and Density Functional Theory (DFT) Approaches

First-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental tools for investigating molybdenum borides. These methods are used to determine the atomic and electronic structures, as well as to predict various material properties from fundamental quantum mechanics, without empirical parameters.

DFT calculations have been employed to examine the stabilities of different molybdenum boride structures by calculating their binding energies. researchgate.net For instance, studies have explored the effect of molybdenum content on the stability of two-dimensional (2D) this compound, revealing that models with higher Mo content tend to have larger binding energies. researchgate.net The chemical bonding properties are also analyzed through tools like electron localization functions, which help to explain the atomic arrangements observed in experimentally synthesized materials. researchgate.net

These computational techniques have been applied to a wide range of this compound phases, including binary compounds like MoB₂, Mo₂B₅, and MoB₄, as well as ternary systems such as Mo₂ZrB₂ and Mo₂HfB₂. mdpi.comcapes.gov.br In the case of ternary borides, DFT is used to predict the most stable crystal structures among several candidates and to investigate their electronic and dynamic stability. mdpi.com For example, the AlMn₂B₂-type structure was identified as the most probable for Mo₂HfB₂ and Mo₂ZrB₂. mdpi.com Furthermore, first-principles calculations have been instrumental in clarifying long-standing debates about the ground state structures of technically important molybdenum borides. capes.gov.brresearchgate.net

Evolutionary Crystal Structure Prediction Algorithms (e.g., USPEX)

To explore the vast landscape of possible crystal structures, evolutionary algorithms like USPEX (Universal Structure Predictor: Evolutionary Xtallography) are coupled with first-principles calculations. arxiv.orgacs.orguspex-team.org This approach allows for an unbiased search for stable and metastable phases of molybdenum borides by only requiring the chemical composition as input. arxiv.orgacs.org

The USPEX methodology has been successfully used to identify novel and energetically favorable structures for various molybdenum borides, including MoB₂, Mo₂B₅, and MoB₄. capes.gov.bracs.org This has led to the proposal of new ground state structures, sometimes ruling out previously assumed configurations. capes.gov.bracs.org For example, evolutionary searches have predicted new hexagonal P6₃/mmc structures for Mo₂B₅ and MoB₄. capes.gov.br The algorithm has also been applied to predict yet-to-be-synthesized compounds, such as a rhombohedral R-3m structure for MoB₃, and to construct the convex hull of formation energies to assess their synthesizability. capes.gov.bracs.org

These predictive searches are not limited to binary systems; they have also been extended to ternary systems like W-Mo-B to identify new stable compounds. uspex-team.org The combination of evolutionary algorithms with DFT provides a powerful tool for materials discovery in the this compound family. arxiv.orguspex-team.org

Empirical Total Energy Models and Global Optimization Techniques

In conjunction with first-principles methods, empirical total energy models and global optimization techniques are utilized to study complex this compound systems, particularly those rich in boron. arxiv.orgacs.orgarxiv.org These models, while less computationally intensive than DFT, can efficiently explore a wide range of compositions and structures.

A parameterized lattice model, for instance, has been developed to describe the crystal structure of boron-rich MoBₓ phases (where 3 ≤ x ≤ 9). arxiv.orgacs.org This model treats these structures as a hexagonal P6₃/mmc-MoB₃ lattice where some molybdenum atoms are substituted by triangular boron units. arxiv.orgacs.org Global optimization techniques are then used to determine the most energetically favorable arrangements of these units. arxiv.orgacs.orgresearchgate.netnih.gov

This combined approach has been instrumental in understanding the structure and stability of the boron-rich part of the Mo-B phase diagram. arxiv.orgacs.org It has helped to rationalize experimental observations and to predict new stable compositions, such as the boron-richest stable phase, MoB₅. arxiv.org The use of these models complements the more rigorous but computationally expensive DFT calculations, enabling a broader and more efficient exploration of the material's structural possibilities. arxiv.orgacs.org

Computational Analysis of Electronic Band Structures and Density of States

The electronic properties of molybdenum borides are crucial for understanding their bonding characteristics, conductivity, and catalytic activity. Computational analysis of the electronic band structure and the density of states (DOS) provides deep insights into these aspects.

Calculations show that most this compound phases are metallic, as evidenced by the absence of a bandgap at the Fermi level in their electronic band structures. nuaa.edu.cnnih.gov The DOS analysis reveals the contributions of different atomic orbitals (Mo-d, B-p, etc.) to the electronic states. acs.orgdigitellinc.com For many molybdenum borides, the states near the Fermi level are dominated by the d-orbitals of molybdenum, which accounts for their metallic conductivity. nih.govrsc.org

The strong covalent bonding between molybdenum and boron atoms, a key factor for the high mechanical strength of these materials, is also reflected in the electronic structure. researchgate.netacs.org The hybridization of Mo and B orbitals is evident from the DOS and analyses like the Crystal Orbital Hamilton Populations (COHP). nih.govdigitellinc.com For instance, in Mo₂B, the interaction between Mo 3d and B 1s orbitals is indicated by their binding energies. nih.gov The analysis of electronic structure has also been used to explain the catalytic activity of molybdenum borides, such as in the hydrogen evolution reaction (HER), by correlating it with the electronic properties of the material's surface. nuaa.edu.cndigitellinc.com Furthermore, for 2D molybdenum borides (MBenes), the electronic structure is found to be dependent on the surface termination. acs.org

Theoretical Predictions of Mechanical Response Parameters

Theoretical calculations are extensively used to predict the mechanical properties of molybdenum borides, providing valuable information for their potential application as hard and wear-resistant materials. These predictions include hardness, elastic moduli, and other related parameters.

Hardness Prediction Models (e.g., Vickers Hardness Estimation)

Various theoretical models are employed to estimate the Vickers hardness (Hv) of molybdenum borides from their calculated elastic properties and crystal structures. arxiv.orgacs.org Models developed by Chen, Mazhnik-Oganov, and others are commonly used. mdpi.comarxiv.orgaip.org

These models have been applied to a range of this compound phases, with results often showing good agreement with experimental values where available. arxiv.org For example, the estimated hardness for α-MoB and β-MoB aligns well with experimental data. arxiv.org Theoretical predictions have also identified potentially superhard materials within the Mo-B system. For instance, the estimated Vickers hardness for Pmmn-MoB₅ is around 37-39 GPa, which is close to the superhard threshold of 40 GPa. arxiv.org Similarly, MoB₃ has been predicted to have a high Vickers hardness of approximately 31.8 GPa to 37.3 GPa. capes.gov.bracs.orgaip.org The hardness of MoB₄ has also been calculated, with some structures predicted to be superhard. rsc.org These predictions are crucial for guiding the synthesis of new, high-hardness materials.

Elastic Moduli, Shear Moduli, and Poisson's Ratio Calculations

First-principles calculations are used to determine the single-crystal elastic constants (Cij) of molybdenum borides. acs.orgaip.org From these constants, polycrystalline elastic properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) are derived using approximations like the Voigt-Reuss-Hill scheme. acs.orgaip.org

These calculated moduli provide insight into the material's stiffness, resistance to deformation, and brittleness or ductility. aip.orgarxiv.org For example, a high bulk modulus indicates high incompressibility. acs.org The ratio of the bulk modulus to the shear modulus (B/G) is often used to predict brittle (low B/G) or ductile (high B/G) behavior. aip.orgarxiv.org Molybdenum borides generally exhibit high bulk and shear moduli, which is attributed to the strong covalent bonding between molybdenum and boron atoms. researchgate.netacs.org The Poisson's ratio, which describes the transverse strain in response to an axial strain, also provides information about the nature of the chemical bonding, with lower values often associated with covalent materials. arxiv.org

Interactive Table of Calculated Mechanical Properties for Selected Molybdenum Borides

CompoundBulk Modulus (B) (GPa)Shear Modulus (G) (GPa)Young's Modulus (E) (GPa)Poisson's Ratio (ν)Vickers Hardness (Hv) (GPa)
α-MoB3082035000.22923.0 - 24.5
β-MoB3071934780.24121.9 - 24.5
R3m-MoB₂2992305480.19324.2 - 32.4
α-ThSi₂-MoB₂322.3161--32.1
MoB₃----31.8 - 37.3
Pmmn-MoB₅----37 - 39
Mo₂ZrB₂----~19.5
Mo₂HfB₂----~20.7

Anisotropy in Mechanical Behavior

The mechanical properties of molybdenum borides can be highly dependent on the direction within the crystal lattice, a characteristic known as anisotropy. quora.com By definition, anisotropic materials exhibit different values for physical properties, such as Young's modulus, when measured along different crystallographic axes. quora.com This directional dependence is a critical factor in understanding the material's response to stress and strain. quora.com

Computational studies have quantified the elastic anisotropy of various this compound phases. For an isotropic crystal, certain anisotropy indices must be zero, and any deviation from this indicates the degree of anisotropy. cambridge.org For instance, the boron-rich this compound, Mo₀.₇₅₇B₃, displays significant anisotropy in its Young's modulus and nanoindentation hardness. acs.orggithub.io Similarly, theoretical examinations of MoB₃ reveal an orientation-dependent Young's modulus. aip.org The degree of elastic anisotropy can be described by metrics such as the universal anisotropic index (Aᵁ) and shear anisotropic factors, which have been calculated for compounds like Mo₂B. cambridge.org First-principles investigations into monoborides (CrB, MoB, WB) have shown that the elastic anisotropy is more pronounced in orthorhombic structures compared to tetragonal ones. researchgate.net Furthermore, the Poisson's ratio in anisotropic materials can also vary with direction and, unlike in isotropic materials, can take on a wider range of values. nih.govquora.com

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Thermodynamic Property Computations

Thermodynamic calculations are crucial for predicting the stability and phase behavior of molybdenum borides under various conditions. rsc.org Software tools like Thermo-Calc, often combined with DFT data, are used to compute thermodynamic parameters and construct phase diagrams for Mo-B systems, including complex alloys. rsc.orgrsc.orgjst.go.jp These computational models can determine temperature-dependent properties such as enthalpy, entropy, and Gibbs free energy for different boride phases. aip.org For example, the thermodynamic functions for Mo₂B have been determined theoretically, providing insight into its formation and stability. pnu.edu.ua Calculations for ternary borides like Mo₂FeB₂ and MoCo₂B₄ show that Gibbs free energy decreases with increasing temperature, indicating their formation ability. aip.org

Formation Enthalpy and Gibbs Free Energy Calculations

The thermodynamic stability of a compound at 0 K is determined by its formation enthalpy. acs.org First-principles calculations are used to compute the formation enthalpies for various this compound stoichiometries. acs.orgaip.org By plotting these values on a convex hull, researchers can identify the most stable phases; any structure lying on the convex hull is considered thermodynamically stable and, in principle, synthesizable. acs.org Calculations have shown that phases like I4₁/amd-MoB (α-MoB), R-3m-MoB₂, and Pmmn-MoB₅ are stable. uspex-team.org In contrast, other phases may be metastable, lying slightly above the convex hull, and potentially stabilized by temperature effects. aip.orgresearchgate.net For instance, the formation enthalpy for MoB₂ in the hR6 structure is slightly more favorable than in the hP12 structure. mdpi.com

Gibbs free energy calculations extend this analysis to finite temperatures by incorporating vibrational entropy. aip.org These calculations are essential for understanding high-temperature phase stability. uspex-team.orgresearchgate.net For example, while one MoB₃ structure might be slightly more stable at 0 K, another can become more stable at the high temperatures used for synthesis due to vibrational contributions. aip.org DFT calculations have also been employed to determine the Gibbs free energy of hydrogen adsorption on various surfaces of MoB₂, which is critical for applications in catalysis. rsc.org

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful theoretical tool used to analyze the nature of chemical bonding in materials by mapping the probability of finding an electron near another with the same spin. nih.govd-nb.info ELF analysis provides a visual representation of covalent bonds, metallic bonds, and lone electron pairs. nih.gov

For molybdenum borides, ELF studies reveal complex bonding characteristics. In MoB₂, there is strong covalent bonding between boron atoms, which form a robust two-dimensional network. nih.govresearchgate.net In contrast, the electron density in the metallic layers of MoB₂ is more delocalized, indicating a higher degree of metallic character in the Mo-Mo bonds compared to the more covalent Ti-Ti bonds in TiB₂. nih.gov The bonding between metal and boron atoms shows a mixture of covalent and metallic/ionic character. For example, in the ternary boride MoAlB, ELF analysis indicates that the Mo-B bond is a polar covalent bond, which contributes to the compound's stability. nih.gov This detailed bonding information is crucial for understanding the origins of the mechanical and electronic properties of molybdenum borides.

Modeling of Electron-Phonon Coupling and Vibrational Effects

Modeling the interaction between electrons and lattice vibrations (phonons) is fundamental to understanding certain properties of molybdenum borides, particularly superconductivity. quantumzeitgeist.comdiva-portal.org Strong electron-phonon coupling is a key mechanism for conventional superconductivity. diva-portal.org Theoretical studies on some ternary molybdenum borides have revealed that strong coupling between molybdenum's d-state electrons and in-plane atomic vibrations gives rise to their superconducting properties. quantumzeitgeist.com The strength of this interaction is quantified by the electron-phonon coupling parameter (λ). exeter.ac.ukrsc.org For the related compound Mo₂C, the calculated λ value of 0.709 indicates an intermediate coupling strength, which accurately predicts its superconducting critical temperature. exeter.ac.uk

Beyond superconductivity, vibrational effects are also critical for accurately predicting phase stability at high temperatures. uspex-team.orgresearchgate.net The inclusion of phonon calculations in thermodynamic models allows for the computation of vibrational free energy, which can shift the stability balance between different crystalline structures as temperature increases. aip.orguspex-team.org Theoretical analysis of the vibrational spectrum also confirms the dynamical stability of predicted structures; the absence of imaginary phonon frequencies indicates that a structure is stable against lattice vibrations. exeter.ac.uk

Structure Property Relationships in Molybdenum Boride Systems

Correlation between Crystal Structure and Mechanical Performance

The mechanical performance of molybdenum borides, particularly their hardness and stiffness, is strongly dependent on their crystal structure. The arrangement of molybdenum and boron atoms dictates the nature and strength of the interatomic bonds, which in turn governs the material's response to mechanical stress.

Molybdenum and boron form several stable compounds, each with distinct crystal structures. For instance, Mo₂B typically adopts a tetragonal Al₂Cu-type structure (I4/mcm), while MoB can exist in two forms: a low-temperature tetragonal α-MoB (I4₁/amd) and a high-temperature orthorhombic β-MoB (Cmcm). acs.org Molybdenum diboride (MoB₂) also exhibits polymorphism, with hexagonal (P6/mmm, AlB₂-type) and rhombohedral (R-3m) structures being prominent. rsc.orgacs.org

First-principles calculations have been instrumental in elucidating the link between structure and properties. These studies have shown that the strong covalent bonding between molybdenum and boron atoms is a primary driver for the high bulk and shear moduli observed in these materials. acs.orgcapes.gov.brresearchgate.net The hardness of these borides is significant, with theoretical calculations suggesting that MoB₃ could exhibit a Vickers hardness of 31.8 GPa. acs.orgcapes.gov.br

The specific arrangement of boron atoms is critical. For example, the difference in hardness between the α-MoB₂ and β-MoB₂ phases is attributed to the boron layer's geometry. In β-MoB₂, the puckered, quasi-three-dimensional (3D) boron layers contribute to a higher hardness (22.0 GPa) compared to the planar boron sheets in α-MoB₂ (15.2 GPa). rsc.org This highlights that 3D boron networks are key to achieving high hardness. rsc.org Similarly, in boron-rich phases like MoB₄.₂, the strong covalent network formed by boron atoms with directional bonding configurations is responsible for resisting elastic deformation. aps.org

The crystal structure also influences the anisotropic nature of mechanical properties. For example, Mo₀.₇₅₇B₃, which has a P6₃/mmc symmetry, exhibits large anisotropic Young's moduli and Vickers hardness, a characteristic attributed to its two-dimensional boron distributions. acs.org

CompoundCrystal System/Space GroupExperimental Vickers Hardness (GPa)Theoretical Vickers Hardness (GPa)Key Structural FeatureReference
α-MoBTetragonal (I4₁/amd)23.023.2 - 24.5- arxiv.org
β-MoBOrthorhombic (Cmcm)24.521.9 - 22.1- arxiv.org
α-MoB₂Hexagonal (P6/mmm)15.215.9Planar, graphitic boron sheets rsc.org
β-MoB₂Rhombohedral (R-3m)22.021.2Puckered, quasi-3D boron layers rsc.org
Mo₂BTetragonal (I4/mcm)16.5-3D network of covalent Mo-B bonds nih.gov
MoB₃Rhombohedral (R3̅m)~34-40 (for Mo₀.₇₅₇B₃)31.82D boron distributions acs.orgacs.orgarxiv.org
MoB₅Orthorhombic (Pmmn)-~37-39Potentially superhard arxiv.org

Influence of Boron Concentration and Stoichiometry on Material Behavior

A common assumption is that increasing the concentration of light elements like boron, which form strong covalent bonds, will invariably lead to harder materials. However, research on molybdenum borides indicates a more complex relationship. nih.gov Studies have shown that a higher boron content is not a necessary condition for high hardness. researchgate.net For instance, the metal-rich semiboride Mo₂B exhibits a Vickers hardness of 16.5 GPa, which surpasses that of MoB and MoB₂. nih.gov This suggests that the specific structural arrangement and the nature of the bonding network formed by the boron atoms are more critical than the sheer concentration of boron. nih.govresearchgate.net Insufficient electron transfer in some high-boron structures can lead to distorted and weaker B-B covalent bonds. researchgate.net

In boron-rich compounds, such as those with stoichiometries around MoB₄ or MoB₅, complex crystal structures emerge. arxiv.orgrscf.ru Theoretical studies have predicted that the MoB₅ phase could be a potential superhard material with a Vickers hardness of approximately 37-39 GPa. arxiv.orgrscf.ru The stability and mechanical properties of these boron-rich phases are dictated by the intricate 3D networks of B-B covalent bonds. aps.org

Role of Vacancy Ordering and Partial Occupancy on Electronic and Superconducting Properties

Non-stoichiometry, in the form of atomic vacancies and partial occupancy of crystal sites, plays a pivotal role in the electronic and superconducting properties of molybdenum borides. These structural defects can fundamentally alter the electronic band structure and phonon-mediated interactions.

A notable example is the boron-rich compound Mo₀.₇₅₇B₃. This material exhibits superconductivity with a transition temperature (Tc) of approximately 2.4 K. acs.orgresearchgate.netgithub.io Detailed structural analysis revealed that this compound has a P6₃/mmc symmetry with partial occupancy of molybdenum atoms at certain crystallographic sites and a short-range ordering of these cation vacancies. acs.orgresearchgate.net Theoretical calculations strongly suggest that this partial occupancy of Mo sites is crucial for the emergence of its superconducting properties. acs.orgresearchgate.netresearchgate.netdp.tech

The concept extends to the two-dimensional (2D) derivatives of molybdenum borides, known as MBenes. Binary MBenes with ordered vacancies can be created by selectively etching elements from ternary parent compounds (i-MAB phases). rsc.org These vacancies, which are ordered within the 2D lattice, modulate the electronic properties of the material. rsc.orgnih.gov For example, a freestanding 2D monolayer of Mo₄/₃B₂, which contains ordered metal vacancies, is predicted to be an intrinsic phonon-mediated superconductor with a Tc of 4.06 K. arxiv.orgnih.gov The introduction of these vacancies can lead to stronger d-p hybridization between Mo-d and B-p orbitals, which influences electronic transport properties. rsc.org

Furthermore, superconductivity in the broader molybdenum boride family often appears in non-stoichiometric phases. While stoichiometric MoB₂ is not typically superconducting, boron-rich MoB₂₊ₓ has been reported to be a superconductor with a Tc of about 7.5 K. researchgate.net This again points to the critical role of excess boron, which can create metal vacancies in the lattice, in inducing superconductivity. researchgate.net

CompoundKey Structural FeatureSuperconducting Transition Temp. (Tc)Reference
Mo₀.₇₅₇B₃Partial occupancy of Mo sites, short-range vacancy ordering~2.4 K acs.orgresearchgate.netresearchgate.net
Mo₄/₃B₂ (monolayer)Ordered metal vacancies4.06 K (Theoretical) arxiv.orgnih.gov
MoB₂₊ₓExcess boron (creating metal vacancies)~7.5 K researchgate.net
Mo₂B-6.0 K nih.gov

Impact of Surface Termination on Electronic Structure and Optical Response (for MBenes)

MBenes, the 2D counterparts to bulk molybdenum borides, have surfaces that can be functionalized with various chemical groups, known as surface terminations. These terminations, typically oxygen (-O), fluorine (-F), or hydroxyl (-OH) groups, arise during the synthesis process (e.g., etching of a parent MAB phase) and have a profound impact on the material's electronic and optical properties. nih.govrsc.org

The electronic structure of an MBene is highly dependent on its surface termination. nih.govacs.org For example, studies on Mo₄/₃B₂Tₓ (where T represents the termination) have shown that different functional groups alter the carrier dynamics and nonlinear optical response across a wide range of wavelengths. nih.govrsc.org As-prepared 2D Mo₄/₃B₂F₂ (fluorine-terminated) behaves as a semimetal and shows a significant nonlinear optical response. nih.gov

This tunability allows for band gap engineering. While most pristine MBenes are metallic, surface functionalization can induce a transition to a semiconducting state. lodz.pl The type of termination also affects the work function of the MBene, with -OH terminations leading to the lowest work functions and -O terminations leading to the highest. researchgate.net

The optical properties are similarly affected. Variations in the band gap and optical absorption in MBenes have been linked to the specific etching techniques used and the resulting surface functionalization. rsc.org The formation of metal oxides like MoO₃ on the surface can also influence the optical response. rsc.org This ability to tune optical properties through controlled surface chemistry makes MBenes promising for optoelectronic applications such as photodiodes and light-emitting diodes. rsc.orgresearchgate.net

Analysis of Chemical Bonding Characteristics (Covalent, Ionic, Metallic) and their Contribution to Properties

The exceptional properties of molybdenum borides arise from a complex interplay of covalent, ionic, and metallic bonding. researchgate.netresearchgate.net The nature and proportion of these bond types are determined by the crystal structure and stoichiometry, and they collectively govern the material's mechanical and electronic behavior.

Covalent Bonding: The predominant feature in most molybdenum borides is the strong covalent bonding between molybdenum (Mo) and boron (B) atoms, as well as between adjacent boron atoms (B-B). acs.orgcapes.gov.br This strong directionality is the primary reason for the high hardness, bulk modulus, and shear modulus of these materials. acs.orgresearchgate.net Electron localization function (ELF) calculations confirm the high degree of electron localization, indicative of covalent character, between Mo and B atoms and within the boron substructures (e.g., chains, layers, or 3D networks). rsc.orgrsc.org The superior mechanical properties of phases with 3D boron networks, such as β-MoB₂, are a direct result of this robust covalent framework. rsc.orgaps.org

Ionic Bonding: An ionic component to the bonding also exists due to the difference in electronegativity between molybdenum and boron. Charge transfer occurs from the less electronegative molybdenum to the more electronegative boron. nih.govresearchgate.net Bader charge analysis for Mo₂B, for example, indicates that each boron atom receives a significant amount of charge from the surrounding molybdenum atoms, confirming an ionic feature to the Mo-B bond. nih.gov First-principles calculations suggest that in MoB₂, the Mo-B bond has a more ionic character compared to the more covalent Re-B bond in ReB₂. cdnsciencepub.com This mixture of ionic and covalent characteristics is a common feature in these transition metal borides. nih.gov

The combination of these bonding types results in materials that are both extremely hard and electrically conductive. The covalent B-B and Mo-B networks provide the rigid skeleton responsible for mechanical strength, while the delocalized metallic electrons provide conductivity. nih.gov The ionic component contributes to the stability of the crystal structure.

Advanced Research Applications of Molybdenum Borides

Molybdenum Borides in Catalytic Systems

Molybdenum boride nanoparticles exhibit exceptional catalytic activity in a range of chemical reactions. nanorh.com Their high surface area and the presence of active sites contribute to their enhanced reactivity compared to their bulk counterparts. nanorh.com

Molybdenum-based materials are considered promising, cost-effective alternatives to precious metal catalysts like platinum for the hydrogen evolution reaction (HER). researchgate.netnih.gov Various phases of this compound, including Mo₂B, α-MoB, β-MoB, and MoB₂, have demonstrated excellent electrocatalytic activity for HER. researchgate.netrsc.org The performance of these materials is strongly dependent on their boron content, with research indicating that a higher boron content enhances HER activity. nih.govmdpi.com For instance, the molybdenum-rich phase Mo₂B shows significantly lower HER activity compared to α-MoB and β-MoB. nih.gov

The electrocatalytic performance of molybdenum borides is often evaluated by parameters such as the Tafel slope and overpotential. A lower Tafel slope indicates more favorable reaction kinetics. For example, ultrathin films of hexagonal Mo₃B have been reported to have a small Tafel slope of 52 mV dec⁻¹, the lowest value reported for this compound catalysts at the time. rsc.org Nanocrystalline MoB₂ nanospheres have shown a Tafel slope of 49 mV dec⁻¹ and required an overpotential of 154 mV to achieve a current density of 10 mA/cm². rsc.org Furthermore, α-MoB₂ nanosheets have exhibited remarkable HER performance in alkaline solutions, with a low overpotential of 124 mV at a current density of 10 mA/cm². acs.org In acidic conditions, these nanosheets showed an improved overpotential of 141 mV at the same current density. acs.org

Theoretical studies have been conducted to understand the reaction mechanisms. A kinetic study of molybdenum borides for HER suggested that different phases proceed through different mechanistic steps. The study indicated that B, Mo, Mo₂B, and α-MoB follow the Volmer-Heyrovsky mechanism, while β-MoB and MoB₂ exhibit the Volmer-Heyrovsky-Tafel mechanism with faster kinetics. iaescore.com

Investigations have also extended to the oxygen evolution reaction (OER). In quaternary NiCoMoB electrocatalysts, the synergistic effects of molybdenum and boron were found to enhance OER performance. mdpi.com An optimal Mo/B ratio of 1 resulted in superior electrocatalytic activity by balancing the electronic and structural contributions of the elements, which maximizes the density and activity of the electrocatalytic sites. mdpi.com

Table 1: Electrocatalytic Performance of Various this compound Materials for HER

Material Electrolyte Tafel Slope (mV dec⁻¹) Overpotential @ 10 mA/cm² (mV) Citation
Ultrathin Mo₃B film Acidic 52 - rsc.org
Nanocrystalline MoB₂ Acidic 49 154 rsc.org
α-MoB₂ nanosheets Alkaline - 124 acs.org
α-MoB₂ nanosheets Acidic - 141 acs.org
β-MoB Acidic - ~310 iaescore.com
α-MoB Acidic - ~350 iaescore.com
Mo₂B Acidic - ~480 iaescore.com

This compound nanoparticles are recognized for their catalytic efficacy in hydrogenation, dehydrogenation, and hydrodesulfurization (HDS) processes. nanorh.com Molybdenum-based catalysts are particularly valued in HDS because of their superior resistance to sulfur poisoning compared to platinum catalysts. nikalyte.com This property makes them essential for creating a positive environmental impact through cleaner fuel production. nikalyte.comsamaterials.com this compound can also be utilized in the conversion of synthesis gas. nikalyte.com

The design of novel this compound catalysts focuses on enhancing their activity and stability. mdpi.com One key strategy is to control the nanostructure to maximize the number of active sites. mdpi.com For example, creating ultrathin two-dimensional (2D) borides is expected to maximize surface active sites and promote fast electron transport, leading to higher HER activity. rsc.org The synthesis of MoB₂ nanospheres is another approach to create architectures with a high number of active sites. rsc.org

First-principles calculations and theoretical modeling are instrumental in designing new catalysts. rsc.orgnuaa.edu.cn Density functional theory (DFT) calculations have shown that for MoB₂, several surfaces are active for HER, with optimal H₂ evolution occurring at high hydrogen coverage on the B-terminated {001} surface. rsc.org Theoretical investigations into various this compound phases like Mo₂B, α-MoB, and MoB₂ have helped identify promising candidates for reactions such as the N₂ reduction reaction (NRR). ccspublishing.org.cn

Coupling molybdenum borides with other materials is another design strategy. For instance, incorporating nickel into cobalt this compound (Ni-CMB) nanosheets has been shown to improve conductivity and promote favorable hydrogen adsorption on Mo sites, leading to efficient H₂ production. researchgate.net The development of synthesis methods like the molten salt method for producing α-MoB₂ nanosheets and redox-assisted solid-state metathesis for MoB₂ nanospheres are crucial for creating these novel catalyst structures. researchgate.netacs.org

Molybdenum Borides for Energy Storage Technologies

The unique properties of molybdenum borides, such as good electronic conductivity and stability, make them attractive for energy storage applications. nanorh.comnih.gov Research is ongoing to explore their potential in devices like supercapacitors and batteries. nih.gov

Molybdenum borides are being investigated as electrode materials for supercapacitors due to their electrical conductivity and thermal stability. noahchemicals.com Two-dimensional (2D) MBenes, derived from molybdenum borides, are particularly promising for energy storage due to their unique electronic structures and high surface-area-to-volume ratios. rsc.org The synthesis of layered this compound-based electrodes has been explored for use in aqueous asymmetric supercapacitors. acs.org The performance of these materials is influenced by their composition and structure, which can be tailored through processes like etching. acs.org

Molybdenum borides are emerging as potential electrode materials for next-generation batteries, including lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). escholarship.orgosti.govnih.gov Their metallic character and potential for high specific capacity are key advantages. kaust.edu.sa

In the context of LIBs, theoretical and experimental studies have shown promising results. First-principles calculations have indicated that 2D MoB and MoB₃ monolayers could offer high theoretical specific capacities of 670 and 418 mAh g⁻¹, respectively, combined with low Li diffusion barriers. kaust.edu.sa Monolayer MoB₂ has been predicted to have a very high specific capacity of 912 mAh g⁻¹. rsc.org Layered molybdenum borides such as MoAlB and Mo₂AlB₂ have been investigated as electrode materials. escholarship.org Mo₂AlB₂ demonstrated a higher specific capacity than MoAlB, achieving 593 mAh g⁻¹ after 500 cycles at a current of 200 mA g⁻¹. escholarship.orgosti.govescholarship.org Research suggests that surface redox reactions are the primary mechanism for Li storage in Mo₂AlB₂, rather than intercalation or conversion. escholarship.orgosti.govescholarship.org

Furthermore, two-dimensional MoB MBene, prepared via a fluorine-free method, has shown a reversible specific capacity of 144.2 mAh g⁻¹ after 1000 cycles at a current density of 2 A g⁻¹ when used as a LIB anode. researchgate.net In lithium-sulfur (Li-S) batteries, hydrophilic this compound (MoB) nanoparticles have been used as a catalytic additive in sulfur cathodes. researchgate.net The high conductivity and catalytic sites of MoB facilitate the fast kinetics of lithium polysulfide redox, leading to high capacity (1253 mAh g⁻¹) and a long lifespan of 1000 cycles. researchgate.net

For SIBs, Mo₂AlB₂ has exhibited a specific capacity of 150 mAh g⁻¹ at a current of 20 mA g⁻¹. escholarship.orgosti.govescholarship.org These findings highlight the potential of layered borides as versatile electrode materials for different battery technologies. escholarship.orgbsz-bw.de

Table 2: Performance of this compound-Based Materials in Battery Systems

Material Battery Type Role Performance Metric Value Citation
MoB Monolayer LIB (Theoretical) Anode Specific Capacity 670 mAh g⁻¹ kaust.edu.sa
MoB₃ Monolayer LIB (Theoretical) Anode Specific Capacity 418 mAh g⁻¹ kaust.edu.sa
MoB₂ Monolayer LIB (Theoretical) Anode Specific Capacity 912 mAh g⁻¹ rsc.org
Mo₂AlB₂ LIB Anode Specific Capacity 593 mAh g⁻¹ (after 500 cycles @ 200 mA g⁻¹) escholarship.orgosti.govescholarship.org
MoB MBene LIB Anode Specific Capacity 144.2 mAh g⁻¹ (after 1000 cycles @ 2 A g⁻¹) researchgate.net
MoB Nanoparticles Li-S Cathode Additive Specific Capacity 1253 mAh g⁻¹ researchgate.net
Mo₂AlB₂ SIB Anode Specific Capacity 150 mAh g⁻¹ (@ 20 mA g⁻¹) escholarship.orgosti.govescholarship.org

Explorations of Superconducting Phenomena in Molybdenum Borides

The field of materials science has seen a sustained interest in boride compounds for their potential as superconductors, largely spurred by the discovery of a high transition temperature (Tc) in magnesium boride (MgB₂). Within this family, molybdenum borides have emerged as a subject of intensive research, revealing complex and tunable superconducting behaviors.

Pressure has proven to be a powerful tool for inducing and enhancing superconductivity in molybdenum borides. kermetico.com Research has demonstrated that applying high pressure to molybdenum diboride (MoB₂) can trigger a structural phase transition and induce a superconducting state with a remarkably high transition temperature. kermetico.comnoahchemicals.com At ambient pressure, MoB₂ exists in a non-superconducting phase (β-MoB₂). kermetico.comsamaterials.com However, as pressure increases, it transitions to the α-MoB₂ phase, which shares the same crystal structure as MgB₂. samaterials.com

Superconductivity in MoB₂ emerges at approximately 20-21.7 GPa. kermetico.comsamaterials.com The transition temperature (Tc) increases significantly with rising pressure, reaching up to 32 K at around 100 GPa, with one study noting a Tc of 32.4 K at 109.7 GPa. kermetico.comnoahchemicals.comsamaterials.com This value represents the highest transition temperature observed in any transition-metal boride superconductor to date. noahchemicals.comnanorh.com The Tc increases at a rate of about 0.7 K/GPa between 40 and 70 GPa, slowing to 0.1 K/GPa beyond the structural transition pressure of ~70 GPa. kermetico.comnoahchemicals.com

Beyond the pressure-induced superconductivity in MoB₂, other phases and doped variants of this compound exhibit their own distinct superconducting properties at ambient pressure.

Mo₂B : The metal-rich semiboride, dithis compound (Mo₂B), has been identified as a weakly coupled superconductor. ewsllp.inresearchgate.net Electrical resistivity and magnetic susceptibility measurements confirm a superconducting transition temperature (Tc) of 6.0 K. ewsllp.inresearchgate.net This phase also possesses excellent metallic conductivity. ewsllp.inresearchgate.net

MoB₂ : As mentioned, MoB₂ requires high pressure to become a high-Tc superconductor. noahchemicals.com However, some research has explored stabilizing its superconducting P6/mmm structure at ambient pressure through chemical substitution. ontosight.ai Niobium (Nb) substitution has been shown to achieve this, resulting in superconductivity with a Tc as high as 8 K and critical fields near 6 T in NbₓMo₁₋ₓB₂ alloys. ontosight.ai

Mo₀.₇₅₇B₃ : A boron-rich, nonstoichiometric molybdenum triboride (Mo₀.₇₅₇B₃) has been synthesized and found to be superconducting. rscf.rusaint-gobain.com This phase, characterized by the partial occupancy of molybdenum atoms, displays a Tc of approximately 2.4 K. rscf.rusaint-gobain.comescholarship.org Theoretical calculations indicate that the vacancies at the Mo sites are crucial for the emergence of its superconductivity. rscf.rusaint-gobain.com

Doped MoB₄ : While pure molybdenum tetraboride (MoB₄) is not a superconductor, doping it with other transition metals can induce superconductivity. cymitquimica.com Polycrystalline MoB₄ doped with titanium (Ti) or niobium (Nb) becomes superconducting at temperatures near 6 to 8 K. cymitquimica.com Specifically, Ti-doped MoB₄ shows a Tc around 6.5 K, and Nb-doped MoB₄ has a Tc of about 7.5 K. cymitquimica.com Magnetic susceptibility measurements confirm that a significant volume of the material becomes superconducting below these temperatures. cymitquimica.com

This compound PhaseSuperconducting Transition Temperature (Tc)ConditionsKey Findings
Mo₂B6.0 KAmbient PressureIdentified as a weakly coupled superconductor with high metallic conductivity. ewsllp.inresearchgate.net
MoB₂Up to 32.4 KUnder High Pressure (~110 GPa)Superconductivity emerges above 20 GPa following a structural transition from β-MoB₂ to α-MoB₂. kermetico.comnoahchemicals.comsamaterials.com
Nb-Doped MoB₂Up to 8 KAmbient PressureNb substitution stabilizes the superconducting crystal structure at ambient pressure. ontosight.ai
Mo₀.₇₅₇B₃~2.4 KAmbient PressureSuperconductivity is linked to the partial occupancy and short-range ordering of Mo atoms. rscf.rusaint-gobain.com
Ti-Doped MoB₄~6.5 KAmbient PressureDoping induces superconductivity in the otherwise non-superconducting MoB₄. cymitquimica.com
Nb-Doped MoB₄~7.5 KAmbient PressureNb doping is effective in inducing a superconducting state in the MoB₄ lattice. cymitquimica.com

The superconductivity observed in molybdenum borides is generally understood to be mediated by electron-phonon coupling (EPC), consistent with the Bardeen-Cooper-Schrieffer (BCS) theory. kermetico.comnoahchemicals.com However, the specific characteristics of this coupling can differ significantly from other well-known boride superconductors like MgB₂.

In the case of high-pressure α-MoB₂, theoretical calculations confirm that the 32 K superconductivity is driven by strong electron-phonon coupling. noahchemicals.comnanorh.com Unlike MgB₂, where p-electrons and phonon modes from boron atoms are dominant, the superconductivity in α-MoB₂ is primarily driven by the coupling between the d-electrons of molybdenum and the out-of-plane phonon modes of the Mo atoms. noahchemicals.comnanorh.com The material is a three-dimensional, multi-Fermi-surface metal where strong coupling is provided by Mo, while weaker coupling to high-frequency boron vibrational modes enhances the Tc by about 40% over the value for molybdenum alone. cymitquimica.com

For Mo₀.₇₅₇B₃, theoretical studies also point to electron-phonon coupling as the underlying mechanism, with the partial occupancy of Mo atoms playing a critical role in its emergence. rscf.rusaint-gobain.com Similarly, two-dimensional phases of this compound, such as tetr- and tri-Mo₂B₂, are predicted to be intrinsic phonon-mediated superconductors, with the EPC arising mainly from the low-frequency vibrations of Mo atoms. samaterials.com

Molybdenum Borides as Advanced High-Temperature and Refractory Materials

Molybdenum borides are distinguished by their high melting points, exceptional hardness, and good thermal stability, making them highly suitable for applications in extreme temperature environments. noahchemicals.comnanorh.comsamaterials.comnanorh.com These properties position them as valuable refractory materials for various industrial processes. nanorh.com

The inherent thermal stability of molybdenum borides allows for their use in constructing components for high-temperature furnaces and kilns. noahchemicals.comnanorh.com Materials used in these settings must resist degradation, thermal shock, and deformation at extreme temperatures. noahchemicals.com this compound (MoB) is utilized in furnace parts, including liners and heating elements, where it offers excellent resistance to thermal shock and oxidation. noahchemicals.com Its stability makes it a candidate for applications in metallurgy and ceramics processing. noahchemicals.com Due to its high melting point and resistance to heat, this compound powder is a component in the production of refractory materials used in furnaces and kilns. nanorh.com

Molybdenum borides are frequently applied as protective coatings to enhance the durability of components operating under extreme conditions. kermetico.comnanorh.com These coatings provide resistance to wear, corrosion, and high-temperature erosion. kermetico.comresearchgate.netsamaterials.com

Wear and Oxidation Resistance : MoB and other molybdenum borides are used as hard coating materials for high-temperature structural applications. cymitquimica.com They can be applied via thermal spraying to protect cutting tools and other machinery from wear. samaterials.com MoB₂ is noted for its high-temperature stability and oxidation resistance, forming a protective borosilicate layer. am-material.com

Aerospace and Industrial Applications : Coatings of this compound are used on aerospace components like turbine engines that operate under intense heat. nanorh.com Composite coatings, such as MoB/CoCr, exhibit excellent non-stick properties and are inert to molten metals like zinc and aluminum, making them suitable for die-casting parts and galvanizing bath components. kermetico.comewsllp.in

Composite Barrier Coatings : Research has shown that a MoB layer can act as an effective barrier in multi-layer coating systems. researchgate.net For instance, a MoSi₂/MoB composite coating on a molybdenum substrate demonstrated superior oxidation resistance compared to a monolithic MoSi₂ coating. researchgate.net The MoB layer slowed the microstructural degradation of the MoSi₂ at high temperatures, prolonging the service life of the coating. researchgate.net

CompoundKey PropertiesHigh-Temperature Applications
MoBHigh hardness, thermal stability, oxidation resistance. noahchemicals.comsamaterials.comFurnace parts (heating elements, liners), wear-resistant coatings. noahchemicals.com
Mo₂BHigh melting point (2280°C), thermal stability. Refractory materials, coatings for aerospace components. nanorh.com
MoB₂Stable to 2800°C (inert atm.), oxidation resistance, high thermal conductivity. am-material.comHigh-temperature coatings, electronics, ceramic composites. am-material.com
MoB/CoCr CermetHigh-temperature erosion resistance, non-stick to molten metals. kermetico.comewsllp.inCoatings for die-casting, continuous galvanizing lines, sink rolls. kermetico.comewsllp.in

Research into Molybdenum Borides for Wear-Resistant Applications

Molybdenum borides are recognized for their exceptional hardness, high melting points, and resistance to wear and corrosion, making them ideal for applications demanding high durability. ontosight.ai Compounds like molybdenum diboride (MoB₂) and dithis compound (Mo₂B) are particularly noted for these characteristics. nanorh.com

Hard coatings and thin films made from molybdenum borides are a significant area of research. These coatings are applied to a variety of substrates to enhance their surface properties.

Applications: These coatings are used on cutting tools, drills, machinery parts, and other components subject to wear and tear, thereby extending their operational lifespan. nanorh.comsamaterials.com Due to their thermal stability, they are also suitable for high-temperature applications, such as in aerospace components and turbine engines. nanorh.comsamaterials.com

Deposition Techniques: Methods like sputtering and chemical vapor deposition (CVD) are employed to create thin films of this compound. samaterials.comam-material.com Sputtering involves bombarding a this compound target with energetic ions in a vacuum chamber to deposit a thin film onto a substrate. samaterials.com CVD utilizes precursor gases that react on a heated surface to form the coating. am-material.com While these precision processes can produce high-purity thin films essential for electronics, their high cost can be a restrictive factor. am-material.com

Performance: this compound coatings, such as those made from Mo₂B₅, significantly improve wear resistance. samaterials.com They also offer good corrosion resistance, especially in high-temperature and chemically aggressive environments. samaterials.com Some this compound-based coatings have been shown to have a low coefficient of friction, further enhancing their wear-resistant properties. mdpi.com

A study on Al-Mo-B(CN) coatings deposited via magnetron sputtering demonstrated a hardness of 13 GPa and good adhesion, although the friction coefficient was noted to be 0.8 against a steel ball. mdpi.compreprints.org Another investigation into radiofrequency-sputtered refractory compounds found that this compound (Mo₂B₅) coatings failed at relatively low loads due to spalling, indicating that adherence to the substrate is a critical factor for performance. nasa.gov

Molybdenum borides are also being explored as reinforcing agents in high-performance ceramic composites, enhancing the toughness and durability of the base material. am-material.comnoahchemicals.com

Function: By incorporating this compound particles or fibers into a ceramic matrix, the resulting composite material exhibits improved mechanical properties. am-material.comnoahchemicals.com This is particularly beneficial for applications like cutting inserts and high-temperature electrodes. am-material.com

Material Synergy: The combination of this compound's hardness, conductivity, and thermal stability with a ceramic matrix can lead to the development of lightweight, durable materials suitable for the aerospace and automotive industries. noahchemicals.com Research has also been conducted on reinforcing metal matrix composites (MMCs) with carbides and borides to enhance tribological and structural performance. For example, the addition of molybdenum to TiC-TiB₂ reinforced nickel-based composite coatings was found to create new binder phases and reduce defects. researchgate.net Another area of research involves reinforcing ceramic matrices with refractory metal fibers like molybdenum to achieve pseudo-ductile behavior, enhancing damage tolerance. mpg.de

Emerging Applications and Research Frontiers

The unique properties of molybdenum borides are opening up new avenues of research and application in advanced manufacturing and technology sectors.

Additive manufacturing, or 3D printing, is a promising new frontier for molybdenum borides. This compound powders can be used in these processes to create complex and durable components for various industrial uses. nanorh.com The ability to use molybdenum-based alloys in additive manufacturing allows for the creation of net-shape, complex components, which is a novel processing route for these materials. researchgate.net However, challenges remain, as 3D printing of molybdenum and its alloys can lead to defects like pores and cracks under suboptimal printing conditions. prep-system.com

Molybdenum borides are showing significant promise in the electronics and semiconductor industries due to their high conductivity and thermal stability. nanorh.com

Potential Uses: They are being investigated as materials for electrodes, contacts, and other electronic components. nanorh.com this compound sputtering targets are used in the fabrication of microelectronics and for thin-film deposition in semiconductor manufacturing. samaterials.com The material's properties make it suitable for producing reliable and efficient semiconductors. aemmetal.com

Thin Film Applications: this compound thin films can be used for conductive coatings on electrical contacts and interconnects. samaterials.com Their compatibility with other semiconductor materials and their ability to act as barrier layers enhance the performance and longevity of electronic components. qsrarematerials.com

Property of this compoundRelevance to Electronics
High Electrical ConductivitySuitable for electrodes, contacts, and interconnects. nanorh.comsamaterials.com
Excellent Thermal StabilityMaintains integrity at high operating temperatures of electronic devices. nanorh.comsamaterials.com
High Purity (via sputtering)Ensures consistent and reliable performance in semiconductor manufacturing. samaterials.com

Recent research has highlighted the potential of molybdenum-based borides in the field of tribology and lubrication. nih.govresearchgate.net Tribology is the science of interacting surfaces in relative motion, which includes the study of friction, wear, and lubrication. The low friction coefficient of some this compound formulations makes them attractive for reducing wear between moving parts. heegermaterials.com

Inorganic materials with lamellar structures, such as molybdenum disulfide (MoS₂), are known for their excellent lubricating properties. tribology.rs While not a boride, the study of molybdenum compounds in lubrication provides context for the potential of molybdenum borides. For instance, organomolybdenum additives are used in lubricants to form lubricious molybdenum disulfide tribofilms. lube-media.com Research into combining molybdenum and boron-based additives in lubricants for electric vehicles has shown promising results in reducing friction without negatively impacting electrical conductivity or causing corrosion. lube-media.com The addition of nanoparticles like molybdenum disulfide to lubricants has also been shown to improve tribological characteristics. tandfonline.com

Future Perspectives and Research Directions for Molybdenum Boride Chemistry

Addressing Structural Ambiguities in Boron-Rich Phases

A significant challenge in the field of molybdenum borides lies in the precise determination of the crystal structures of boron-rich phases. researchgate.netresearchgate.net The difficulty in accurately probing the positions of light elements like boron within a matrix of heavier metal atoms such as molybdenum leads to ambiguities in their structural and compositional understanding. researchgate.netnih.gov For instance, the highest boride of molybdenum has been variously referred to as MoB₄, Mo₁₋ₓB₃, or MoB₃, highlighting the long-standing uncertainties. researchgate.netresearchgate.net

Computational studies employing first-principles calculations and global optimization techniques have been instrumental in predicting stable crystal structures and clarifying the structures of known Mo-B phases. figshare.comarxiv.org These theoretical models have been used to describe the crystal structure of boron-rich MoBₓ phases (where 3 ≤ x ≤ 9) as a hexagonal P6₃/mmc-MoB₃ structure in which some molybdenum atoms are substituted by triangular boron units. figshare.comarxiv.org Theoretical calculations have also suggested that the partial occupancy of molybdenum atoms is a critical factor in the emergence of properties like superconductivity. researchgate.net

Resolving these structural questions is crucial, as the arrangement of atoms fundamentally dictates the material's properties. Future research will likely involve a synergistic approach combining advanced experimental techniques, such as high-quality single-crystal X-ray diffraction and aberration-corrected scanning transmission electron microscopy, with robust theoretical modeling to definitively resolve the atomic arrangements in these complex materials. researchgate.net

Development of Scalable and Cost-Effective Synthesis Routes

The practical application of molybdenum borides is heavily dependent on the ability to produce them in large quantities through economically viable methods. While various synthesis techniques exist, many are either too complex or expensive for industrial-scale production. rsc.orgrsc.org

Current synthesis methods for molybdenum borides include:

High-temperature and/or high-pressure methods : These traditional solid-state reactions involve sintering molybdenum and boron powders under extreme conditions. nih.gov

Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) : These techniques are suitable for creating high-quality thin films but are often limited by high costs and scalability issues. am-material.comnih.gov

Molten salt-assisted synthesis : This method offers a lower-temperature route to producing boride powders. nih.gov

Self-Propagating High-Temperature Synthesis (SHS) : This combustion method can produce micron-scale powders more affordably. am-material.com

The development of scalable and cost-effective synthesis routes is a primary focus of current research. bohrium.com For instance, while CVD can produce high-purity thin films, the associated equipment and precursor costs are high. rsc.org Similarly, methods like magnetron sputtering are excellent for creating thin film coatings but are not ideal for bulk production. am-material.com Researchers are actively exploring more efficient and economical synthesis pathways to make these advanced materials more accessible for widespread industrial use. rsc.org

Expansion into Novel Composite Material Design

The exceptional properties of molybdenum borides make them excellent candidates for reinforcement in composite materials. By incorporating molybdenum boride particles or whiskers into a matrix material, the resulting composite can exhibit significantly enhanced mechanical and functional properties.

This compound composites are being designed for a variety of demanding applications:

High-temperature structural materials : Their high melting point and stability make them suitable for aerospace and other high-temperature environments. attelements.com

Wear-resistant coatings : The inherent hardness of molybdenum borides can be imparted to surfaces to improve their durability. ontosight.ai

Cermets : Molybdenum borides are key components in cermets (ceramic-metal composites), such as MoB/CoCr coatings, which combine the hardness of ceramics with the toughness of metals. fishersci.ca

Research in this area is focused on understanding the interfacial interactions between the this compound reinforcement and the matrix material. For example, in aluminum alloys, MoB can act as a semi-coherent barrier that restricts the movement of dislocations, thereby increasing the hardness of the alloy. researchgate.net The design of novel cermet materials, such as those in the titanium-boron-iron-molybdenum system, is also an active area of investigation, with the goal of creating materials with tailored properties for applications like cutting tools. core.ac.uk

Advancements in Two-Dimensional this compound (MBene) Research

The discovery of two-dimensional (2D) materials, starting with graphene, has opened up new frontiers in materials science. rsc.org In this vein, 2D transition metal borides, known as MBenes, have emerged as a promising class of materials with unique electronic and chemical properties. rsc.org Molybdenum-based MBenes, in particular, are gaining significant attention. nih.gov

MBenes are typically synthesized by selectively etching a layer from a parent ternary layered compound, often a MAX phase like MoAlB. acs.orgamericanelements.com This process results in 2D sheets with a high surface area and unique electronic structures. rsc.org Research into MBenes is rapidly advancing, with a focus on:

Synthesis and Characterization : Developing reliable methods for exfoliating the parent compounds and characterizing the resulting 2D flakes is a fundamental aspect of MBene research. acs.org

Property Tuning : The properties of MBenes can be tuned by controlling their thickness, surface terminations, and the presence of vacancies. rsc.orgcolab.ws

Applications : The high surface area and catalytic activity of MBenes make them promising for applications in energy storage (batteries and supercapacitors), catalysis, and biosensing. rsc.orgrsc.org

One of the challenges in MBene research is their potential instability, particularly their reactivity with water and oxygen, which can lead to degradation. rsc.orgrsc.org Overcoming these stability issues is crucial for their practical implementation.

Tailoring this compound Systems for Enhanced Multifunctionality

A key driver for future research is the ability to tailor the properties of this compound systems to achieve multifunctionality, where a single material can perform multiple roles. This involves a deep understanding of the structure-property relationships and the ability to control the material's composition and microstructure at the atomic level.

Molybdenum borides exhibit an unusual combination of properties, including high hardness, thermal conductivity, and electrical conductivity, which makes them inherently multifunctional. am-material.com For example, their combination of hardness and lubricity is valuable in applications requiring wear resistance and low friction. am-material.com

Future research will focus on:

Doping and Alloying : Introducing other elements into the this compound lattice can modify its electronic structure and enhance specific properties. For instance, the synergistic effects of molybdenum and boron in Ni-Co-based alloys are being explored to create highly active and stable electrocatalysts. mdpi.com

Controlling Microstructure : The properties of this compound materials are also influenced by their microstructure, including grain size and porosity. am-material.com Tailoring these features can optimize performance for specific applications.

Hybrid Systems : Combining MBenes with other materials to create hybrid structures is another avenue for achieving enhanced multifunctionality. rsc.org These hybrid systems could lead to breakthroughs in areas like environmental remediation and biomedical diagnostics. rsc.org

By systematically investigating these research directions, the scientific community aims to unlock the full potential of molybdenum borides, paving the way for their integration into a new generation of advanced technologies.

Q & A

Basic Research Questions

Q1. How can researchers accurately determine the crystal structure of molybdenum boride given the challenges in detecting boron atoms via X-ray diffraction (XRD)?

Methodological Answer:
Due to boron’s low atomic weight, XRD alone cannot reliably resolve its positional arrangement in this compound. Researchers should combine experimental XRD with high-resolution transmission electron microscopy (HR-TEM) to visualize heavier molybdenum layers and pair these with density functional theory (DFT) calculations to model boron substructures. For example, DFT can predict boron triangle configurations and validate their stability against experimental lattice parameters .

Key Steps:

Collect XRD data to identify molybdenum lattice symmetry.

Use TEM to map atomic layers and detect Mo-B interactions.

Apply DFT to model boron substructures and compare simulated/experimental XRD patterns.

Q2. What synthesis methods are most effective for producing phase-pure this compound, and how can contamination be minimized?

Methodological Answer:
High-temperature solid-state reactions (e.g., arc-melting Mo and B powders under inert gas) are commonly used. To ensure phase purity:

  • Optimize stoichiometric ratios (e.g., Mo:B = 1:5 for MoB₅) and annealing times.
  • Use boron nitride crucibles to avoid metal contamination.
  • Post-synthesis, employ energy-dispersive X-ray spectroscopy (EDS) to verify elemental composition and rule out oxygen/metal impurities .

Critical Parameters:

  • Temperature: 1200–1600°C.
  • Pressure: Ambient or controlled argon atmosphere.
  • Cooling rate: Slow cooling (2–5°C/min) to stabilize boron-rich phases.

Advanced Research Questions

Q3. How can discrepancies between simulated and experimental XRD patterns in this compound be resolved, particularly for high-boron phases like MoB₅?

Methodological Answer:
Discrepancies often arise from structural disorder in boron substructures. For MoB₅, simulated XRD may show weak peaks absent in experiments due to statistical disorder in boron triangle placements. To address this:

Develop lattice models incorporating probabilistic boron positioning.

Use Rietveld refinement with P6/mmm symmetry constraints to account for disorder.

Validate models via neutron diffraction (sensitive to light atoms) or pair distribution function (PDF) analysis .

Example Workflow:

  • Simulate disordered MoB₅ using Monte Carlo methods.
  • Compare PDF profiles of experimental and simulated data to confirm disorder.

Q4. What computational and experimental approaches are needed to assess the thermodynamic stability of this compound under extreme conditions (e.g., high pressure/temperature)?

Methodological Answer:
Stability studies require a multi-scale approach:

Computational:

  • Perform ab initio molecular dynamics (AIMD) to model phase transitions at varying pressures (0–30 GPa).
  • Calculate formation enthalpies using the CALPHAD method to identify stable phases (e.g., MoB₂ vs. MoB₄).

Experimental:

  • Use diamond anvil cells (DAC) to apply high pressure and synchrotron XRD to track structural changes.
  • Measure thermal stability via differential scanning calorimetry (DSC) up to 1500°C .

Data Interpretation:

  • Cross-validate computational phase diagrams with experimental quenching results.
  • Monitor boron sublimation at high temperatures using mass spectrometry.

Q5. How can researchers design experiments to address contradictions in reported mechanical properties (e.g., hardness, fracture toughness) of this compound?

Methodological Answer:
Contradictions often stem from variations in synthesis methods or defect density. To standardize measurements:

Sample Preparation:

  • Use spark plasma sintering (SPS) to minimize porosity.
  • Characterize grain boundaries via electron backscatter diffraction (EBSD).

Testing:

  • Perform nanoindentation with Berkovich tips (load: 10–500 mN) to measure hardness.
  • Use micro-cantilever beams for fracture toughness (K₁c) calculations.

Data Normalization:

  • Report properties with respect to grain size and defect density (quantified via TEM) .

Methodological Frameworks for Research Design

Q6. How can researchers formulate hypothesis-driven questions to explore structure-property relationships in this compound?

Guidance:
Apply the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population: this compound samples (e.g., MoB₂, MoB₄).
  • Intervention: Varying boron content (e.g., 20–40 at.%).
  • Comparison: Property differences vs. other transition metal borides (e.g., TiB₂).
  • Outcome: Quantify hardness, thermal conductivity, or oxidation resistance.
    Ensure questions align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q7. What strategies mitigate bias in experimental studies on this compound’s toxicological or mechanical behavior?

Guidance:

  • Selection Bias: Randomize sample groups and blind researchers to treatment conditions during testing.
  • Detection Bias: Use standardized protocols (e.g., ASTM E384 for hardness).
  • Reporting Bias: Pre-register hypotheses and share raw data in repositories (e.g., Zenodo) .

Data Analysis and Reproducibility

Q8. How should researchers document synthesis and characterization protocols to ensure reproducibility?

Guidance:

  • Follow IMRAD structure : Detail methods in a separate section, including equipment models (e.g., PANalytical Empyrean XRD) and software settings (e.g., VASP for DFT).
  • Provide Supporting Information: Include raw XRD/TEM files, computational input files, and uncertainty estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.